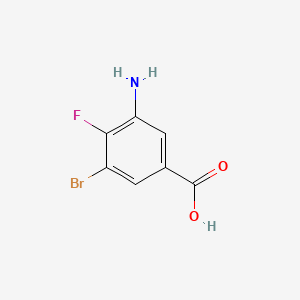

3-Amino-5-bromo-4-fluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Amino-5-bromo-4-fluorobenzoic acid” is a compound that belongs to the class of organic compounds known as benzoic acids . Its molecular formula is C7H5BrFNO2 .

Synthesis Analysis

The synthesis of polysubstituted benzenes, such as “3-Amino-5-bromo-4-fluorobenzoic acid”, often involves multiple steps and requires a working knowledge of various organic reactions . The order of reactions is critical to the success of the overall scheme . For example, the synthesis of a similar compound, 4-bromo-2-nitrotoluene, from benzene involves the introduction of a bromine, a methyl group, and a nitro group .

Molecular Structure Analysis

The molecular structure of “3-Amino-5-bromo-4-fluorobenzoic acid” can be represented by the InChI code: 1S/C7H5BrFNO2/c8-4-1-3 (7 (10)11)2-5 (9)6 (4)10/h1-2H,10H2, (H,10,11) .

Scientific Research Applications

Synthesis and Application in Organic Chemistry

3-Amino-5-bromo-4-fluorobenzoic acid is utilized in the synthesis of complex organic compounds. Zhou Peng-peng (2013) synthesized 3-Bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile, illustrating the compound's role in constructing biologically active molecules and its suitability for industrial-scale production due to its low cost and mild reaction conditions (Zhou Peng-peng, 2013).

Role in Cancer Research

The compound has been explored for its potential in cancer research. Bhat et al. (2004) synthesized a series of 1,2,4-triazolo[3,4-b]thiadiazoles from 3-Amino-5-bromo-4-fluorobenzoic acid, highlighting its versatility in creating new molecules with potential anticancer properties (Bhat, Prasad, Poojary, Holla, 2004).

Safety and Hazards

Future Directions

“3-Amino-5-bromo-4-fluorobenzoic acid” could potentially be used in the synthesis of more complex molecules. For instance, an improved process for the preparation of Enzalutamide, a medication used in the treatment of prostate cancer, has been proposed that involves the use of 4-bromo-2-fluorobenzoic acid .

Mechanism of Action

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-5-bromo-4-fluorobenzoic acid . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets.

properties

IUPAC Name |

3-amino-5-bromo-4-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQFRAJMWXKZMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)F)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-bromo-4-fluorobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B581509.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B581510.png)

![4-Boc-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B581527.png)

![5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B581529.png)